N-(1,3-benzodioxol-5-yl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole ring, a methylfuran moiety, and an imidazo[1,2-a]pyridine core, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, starting with the preparation of the benzodioxole and furan intermediates. A common approach includes:
Formation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Synthesis of Methylfuran Intermediate: The methylfuran moiety is often prepared via the cyclization of 2,5-hexanedione in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives with nucleophiles in polar solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly in targeting microtubule assembly and inducing apoptosis in cancer cells.
Chemical Biology: It serves as a probe for studying the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine involves:
Microtubule Assembly Modulation: The compound suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and apoptosis in cancer cells.
Enzyme Inhibition: It inhibits specific enzymes involved in cell proliferation and survival pathways.
Receptor Binding: The compound binds to certain receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and exhibit similar anticancer properties.
N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: This compound also contains the benzodioxole ring and is studied for its pharmacological effects.
Uniqueness
N-(1,3-benzodioxol-5-yl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine stands out due to its unique combination of benzodioxole, methylfuran, and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties. Its ability to modulate multiple biological targets makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H17N3O3/c1-12-7-8-23-18(9-12)22-19(16-5-3-13(2)26-16)20(23)21-14-4-6-15-17(10-14)25-11-24-15/h3-10,21H,11H2,1-2H3 |
InChI Key |
KVELZMIBMBSXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCO4)C5=CC=C(O5)C |
Origin of Product |
United States |
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